Cas no 2171369-72-3 ((3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid)

(3R)-3-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid is a specialized Fmoc-protected amino acid derivative, primarily used in peptide synthesis. Its key structural features include a chiral (R)-configuration at the 3-position and a branched 4-methylpentanamide side chain, enhancing steric control in peptide assembly. The Fmoc group ensures orthogonal protection for amine functionality, facilitating solid-phase peptide synthesis (SPPS) under mild basic conditions. This compound is particularly valuable for introducing hydrophobic or sterically constrained residues into peptide sequences, improving stability and conformational control. Its high purity and defined stereochemistry make it suitable for research applications requiring precise molecular design, such as drug development and biomaterial engineering.
(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid structure
2171369-72-3 structure
Product name:(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid
CAS No:2171369-72-3
MF:C26H32N2O5
MW:452.542687416077
CID:5834478
PubChem ID:165498207

(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid
    • 2171369-72-3
    • (3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}butanoic acid
    • EN300-1548694
    • Inchi: 1S/C26H32N2O5/c1-16(2)12-18(25(31)28-17(3)13-24(29)30)14-27-26(32)33-15-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,16-18,23H,12-15H2,1-3H3,(H,27,32)(H,28,31)(H,29,30)/t17-,18?/m1/s1
    • InChI Key: OSWSADSATQVAQZ-QNSVNVJESA-N
    • SMILES: O(C(NCC(C(N[C@H](C)CC(=O)O)=O)CC(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 11
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4

(3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1548694-10.0g
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}butanoic acid
2171369-72-3
10g
$14487.0 2023-06-05
Enamine
EN300-1548694-1.0g
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}butanoic acid
2171369-72-3
1g
$3368.0 2023-06-05
Enamine
EN300-1548694-0.05g
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}butanoic acid
2171369-72-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1548694-250mg
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}butanoic acid
2171369-72-3
250mg
$3099.0 2023-09-25
Enamine
EN300-1548694-500mg
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}butanoic acid
2171369-72-3
500mg
$3233.0 2023-09-25
Enamine
EN300-1548694-1000mg
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}butanoic acid
2171369-72-3
1000mg
$3368.0 2023-09-25
Enamine
EN300-1548694-2500mg
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}butanoic acid
2171369-72-3
2500mg
$6602.0 2023-09-25
Enamine
EN300-1548694-0.1g
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}butanoic acid
2171369-72-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1548694-5.0g
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}butanoic acid
2171369-72-3
5g
$9769.0 2023-06-05
Enamine
EN300-1548694-100mg
(3R)-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylpentanamido}butanoic acid
2171369-72-3
100mg
$2963.0 2023-09-25

Additional information on (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid

Research Brief on (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid (CAS: 2171369-72-3)

The compound (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid (CAS: 2171369-72-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Fmoc-protected amino acid derivative structure, plays a crucial role in peptide synthesis and drug development. Its unique chemical properties make it a valuable building block for the design of novel therapeutic agents, particularly in the context of targeted drug delivery and enzyme inhibition.

Recent studies have focused on the synthesis and application of this compound in the development of peptide-based therapeutics. A 2023 publication in the Journal of Medicinal Chemistry highlighted its use as a key intermediate in the synthesis of protease inhibitors, demonstrating its potential in treating diseases such as cancer and viral infections. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structural integrity and purity, which are critical for its pharmaceutical applications.

Another significant advancement involves the compound's role in solid-phase peptide synthesis (SPPS). Research published in Organic & Biomolecular Chemistry in early 2024 detailed its efficacy as a coupling reagent, showcasing its ability to enhance yield and reduce side reactions. The study also explored its compatibility with various resin systems, further solidifying its utility in large-scale peptide production. These findings are particularly relevant for the development of peptide-based vaccines and biologics.

In addition to its synthetic applications, (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid has been investigated for its biological activity. A preclinical study conducted by a leading pharmaceutical company revealed its potential as a modulator of protein-protein interactions, which are often implicated in neurodegenerative diseases. The compound's ability to selectively bind to specific protein domains was demonstrated using surface plasmon resonance (SPR) and X-ray crystallography, providing a structural basis for its therapeutic effects.

Despite these promising developments, challenges remain in optimizing the compound's pharmacokinetic properties. Recent work published in Bioorganic & Medicinal Chemistry Letters addressed these issues by exploring structural modifications to improve solubility and bioavailability. The study proposed several derivatives with enhanced pharmacological profiles, paving the way for future clinical trials.

In conclusion, (3R)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid (CAS: 2171369-72-3) represents a versatile and valuable tool in modern drug discovery. Its applications span from peptide synthesis to therapeutic development, with ongoing research continuing to uncover its full potential. As the field advances, this compound is likely to play an increasingly important role in addressing unmet medical needs.

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